Prometryn

Übersicht

Beschreibung

Prometryn is a substituted thiomethyl triazine herbicide registered for control of annual grasses and broadleaved weeds in terrestrial food and feed crops, especially cotton and celery . It is pre-emergence and post-emergence herbicide for the control of broadleaf weeds and of annual grasses .

Synthesis Analysis

The intermediate 6-chloro-N2-cyclopropyl-1,3,5-triazine-2,4-diamine was obtained and redissolved in a mixture of acetonitrile and 3-mercaptopropanoic acid . Another study produced a prometryn-specific monoclonal antibody and proposed a strategy for convenient on-site detection of prometryn residues in herbs .

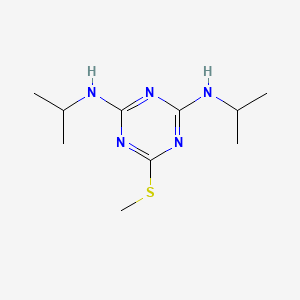

Molecular Structure Analysis

Prometryn is a substituted thiomethyl triazine . Its molecular formula is C10H19N5S and its molecular weight is 241.36 .

Chemical Reactions Analysis

Prometryn undergoes photodegradation in soil, with a variety of factors such as soil moisture, temperature, and light exposure potentially affecting its photodegradation . The dissipation rate of prometryn during a 14-day period of study was more than 90% under 15 (low pressure), 100, and 300 W (medium pressure) UV light exposure .

Physical And Chemical Properties Analysis

Prometryn is a slightly to moderately toxic herbicide . It is not likely to occur in surface waters in high enough concentrations to directly impact listed Pacific salmon and steelhead .

Wissenschaftliche Forschungsanwendungen

Aquatic Toxicology

Prometryn is known to induce toxicity in aquatic organisms such as bony fish and shrimp. A study has shown that long-term exposure to Prometryn can cause oxidative stress and immune fatigue in the crab Eriocheir sinensis . This herbicide reduces the activities of antioxidant enzymes and increases lipid peroxidation levels. Interestingly, short-term exposure could upregulate genes related to immunity and detoxification .

Environmental Impact on Microbial Flora

The impact of Prometryn on the intestinal flora of aquatic species has been documented. It alters the species composition of the intestinal flora, with a dose-dependent decrease in Bacteroidota and Proteobacteria , and an increase in Firmicutes . These changes can decrease the organism’s resistance to stress and increase susceptibility to opportunistic infections .

Herbicide Resistance and Management

Prometryn is used to control the growth of annual broadleaf and grass weeds. Its presence in the environment, especially in water bodies, can lead to the development of herbicide-resistant strains of algae and weeds. Research into the mechanisms of resistance can inform better management practices and the development of new compounds to mitigate resistance .

Food Safety and Contaminant Assessment

Prometryn is frequently detected in shellfish, affecting the accuracy of food safety risk assessments. Understanding the variations of Prometryn in aquatic organisms is crucial for evaluating its impact on human health and establishing safe consumption levels .

Cyanobacteria Growth Inhibition

Studies have investigated the effects of Prometryn exposure on the growth of Microcystis aeruginosa , a type of cyanobacteria. Findings suggest that high-dose and single Prometryn exposure is more effective at limiting cyanobacteria growth, which is significant for controlling harmful algal blooms .

Ecotoxicology and Public Health

The presence of Prometryn in waters, soil, and plants poses potential risks to public health. Research into its ecotoxicological effects can help establish guidelines for safe levels of exposure and inform public health policies .

Agricultural Practices and Crop Protection

Prometryn’s role in agriculture extends to crop protection, where it is applied to prevent weed infestation. Studies on its efficacy, soil degradation, and impact on non-target species are vital for sustainable agricultural practices .

Water Quality and Ecosystem Health

The runoff of Prometryn into aquatic ecosystems can affect water quality and overall ecosystem health. Research on its environmental fate, transport, and degradation can provide insights into mitigating its impact on ecosystems .

Wirkmechanismus

Target of Action

Prometryn, a member of the triazine family of herbicides, primarily targets broadleaf weeds and grasses . It acts by inhibiting the electron transport in these target organisms . The electron transport chain is a crucial component of photosynthesis, a process vital for the survival and growth of plants.

Mode of Action

Prometryn’s mode of action involves the inhibition of photosynthesis at photosystem II . By binding to the PS II D1 protein , it disrupts the photosynthetic electron chain , thereby inhibiting the plant’s ability to convert light energy into chemical energy. This disruption starves the plant of the energy it needs to grow, ultimately leading to its death.

Biochemical Pathways

Prometryn affects several key biochemical pathways. It has been observed to induce cell cycle arrest in the S phase in human bronchial epithelial cells (BEAS-2B) when treated with high concentrations . This arrest is associated with changes in the expression levels of cyclin-dependent kinase 2 (CDK2) and cyclin A . Additionally, prometryn induces the formation of intracellular reactive oxygen species (ROS), suggesting oxidative stress . It also causes DNA double-strand breaks . In the heart, prometryn has been found to induce changes in mitochondrial function and various signaling pathways, particularly affecting stress-related responses .

Pharmacokinetics

It is known that prometryn is slightly to moderately toxic and can accumulate in certain organs like the lung . More research is needed to fully understand the ADME properties of prometryn and their impact on its bioavailability.

Result of Action

The result of prometryn’s action at the cellular level includes cell cycle arrest, induction of oxidative stress, and DNA damage . These effects can lead to apoptotic cell death . At the organism level, the inhibition of photosynthesis leads to the death of the target weeds and grasses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of prometryn. It is toxic to aquatic vascular plants, and its use in certain areas could potentially affect aquatic ecosystems . More research is needed to fully understand how environmental factors influence the action of prometryn.

Safety and Hazards

Prometryn is harmful if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The U.S. Environmental Protection Agency (EPA) has implemented measures to protect 28 federally endangered and threatened (listed) Pacific salmon and steelhead species and their designated critical habitat from the effects of prometryn . The EPA has concluded that prometryn will have no effect on 17 ESUs but may affect nine ESUs, based on the extent of crop acreage potentially treated in counties within an ESU and possible adverse effects of prometryn on vascular aquatic-plant cover .

Eigenschaften

IUPAC Name |

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEVYOVXGOFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024272 | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.157 g/cu cm at 20 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibits photolysis of water in the photosynthetic process. Also inhibits oxidative phosphorylation /in plants/, Primary mode of action /in plants/ is inhibition of photolysis of water in photosynthetic process. Prometryn has been shown to have other biol effects, such as inhibition of oxidative phosphorylation., Mechanism of action/in target species/: inhibits electron transport., For more Mechanism of Action (Complete) data for PROMETRYNE (7 total), please visit the HSDB record page. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Prometryn | |

Color/Form |

Crystals, White powder, WHITE SOLID | |

CAS RN |

7287-19-6 | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K20TB75IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

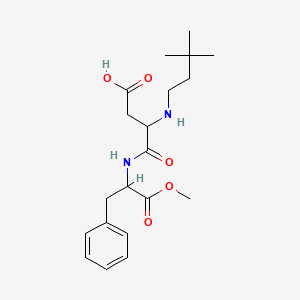

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of prometryn?

A1: Prometryn, a methylthio-s-triazine herbicide, primarily acts by inhibiting photosynthesis. It binds to the D1 protein in photosystem II (PSII), blocking electron transport and disrupting the photosynthetic process [, , ]. This ultimately leads to the death of susceptible plants.

Q2: Does prometryn affect other cellular processes besides photosynthesis?

A2: Yes, research suggests that prometryn exposure can also induce oxidative stress in various organisms [, , , , ]. This is characterized by an imbalance between reactive oxygen species (ROS) production and the organism's ability to detoxify them, leading to cellular damage. Additionally, prometryn has been shown to affect mitochondrial function and signaling pathways in the heart of mice [].

Q3: What is the molecular formula and weight of prometryn?

A3: Prometryn has the molecular formula C9H19N5S and a molecular weight of 241.35 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of prometryn?

A4: Yes, studies utilizing nuclear magnetic resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, along with high-resolution mass spectrometry (HRMS) have been used to confirm the structure of prometryn and its derivatives [].

Q5: How does prometryn behave in different soil types?

A5: Prometryn's behavior in soil is influenced by factors like organic matter content, cation exchange capacity, and soil type. Adsorption studies demonstrate varied adsorption levels in different soils, impacting its persistence and movement []. For instance, prometryn showed higher adsorption in fibrous peat compared to muck soil [].

Q6: Can prometryn be degraded using catalytic processes?

A8: Yes, research demonstrates successful prometryn degradation using advanced oxidation processes like ozonation and TiO2 photocatalysis [, , ]. Ozonation studies revealed optimal degradation at specific pH and temperature values, highlighting the importance of controlled conditions [].

Q7: What are the byproducts of prometryn degradation via TiO2 photocatalysis?

A9: TiO2 photocatalysis, particularly under visible light with H2O2 assistance, effectively degrades prometryn. The process oxidizes methyl, thio, and amino groups into inorganic ions like nitrate and sulfate. Cyanuric acid is identified as a major end product of this degradation pathway [].

Q8: Have computational methods been used to study prometryn?

A10: While specific computational studies are not extensively detailed in the provided abstracts, the development of a novel prometryn-like hapten for antibody generation suggests the use of molecular modeling and design in prometryn research []. This highlights the potential application of computational tools in understanding prometryn's interactions and designing related compounds.

Q9: How do structural modifications of prometryn influence its activity?

A11: While the provided abstracts do not delve into specific structural modifications of prometryn, they highlight the importance of its structure for its activity. The development of a novel hapten that mimics prometryn's structure, particularly the isopropyl group, emphasizes the significance of specific structural features for antibody recognition and potential applications in detection systems [].

Q10: What is known about the stability of prometryn in different environments?

A12: Prometryn demonstrates varying stability depending on the environmental matrix. Studies indicate its persistence in soil, with residues detected even months after application []. Conversely, it exhibits faster degradation in water, with half-lives ranging from 0.7 to 1.9 days, highlighting the influence of environmental factors on its breakdown [].

Q11: What are the implications of prometryn residues in food crops?

A13: Prometryn residues in food crops are a concern for human health. While studies reported no detectable prometryn residues in harvested rice following recommended application doses, suggesting low risk [], continuous monitoring and assessment are crucial to ensure food safety and prevent potential health risks.

Q12: Does the efficacy of prometryn vary depending on its application timing?

A18: Yes, the timing of prometryn application significantly influences its efficacy. Pre-emergence applications, especially when incorporated into the soil, have demonstrated greater effectiveness in controlling black nightshade compared to post-emergence treatments []. This highlights the importance of application timing for optimal weed control.

Q13: Is there evidence of weed resistance developing against prometryn?

A19: While not directly addressed in the provided abstracts, long-term field studies on black nightshade control suggested a potential decline in prometryn efficacy over time []. This emphasizes the need for further investigation to understand potential resistance development and explore sustainable weed management strategies.

Q14: What are the toxicological effects of prometryn on aquatic organisms?

A20: Prometryn exposure can induce oxidative stress in aquatic organisms, including zebrafish [, ]. Studies have reported changes in antioxidant enzyme activity and increased lipid peroxidation, indicating cellular damage []. These findings emphasize the potential ecological risks of prometryn contamination in aquatic ecosystems.

Q15: What are the potential human health concerns associated with prometryn exposure?

A21: Although applied to control weeds, prometryn's potential to leach and contaminate water sources raises concerns about human exposure. A case study reported metabolic acidosis in a patient following prometryn ingestion [], indicating its potential toxicity and highlighting the need for safe handling and application practices to minimize human health risks.

Q16: Can prometryn impact the immune system of exposed organisms?

A22: Research on crabs (Eriocheir sinensis) chronically exposed to prometryn revealed alterations in their immune response []. These findings suggest that prometryn, beyond its herbicidal action, can interfere with the immune system of non-target organisms, potentially affecting their overall health and survival.

Q17: Can plants contribute to the removal of prometryn from contaminated environments?

A23: Yes, certain plant species, such as marsh pennywort (Hydrocotyle vulgaris), have demonstrated the ability to remove prometryn from contaminated water through phytoextraction []. This phytoremediation approach offers a promising strategy for decontaminating prometryn-polluted aquatic environments and mitigating its ecological impact.

Q18: What are the environmental implications of prometryn metabolites?

A24: While prometryn degradation can reduce its toxicity, the potential ecological impact of its metabolites requires careful consideration. The formation of metabolites like 2,4-diamino-1,3,5-triazine and 2,4,6-trihydroxy-1,3,5-triazine during plant metabolism [] necessitates further research to understand their fate, persistence, and potential long-term effects on the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)